Positional Isomer Identity: 3-Piperidinyloxy vs. 4-Piperidinyloxy (CAS 609781-30-8) Scrambles Receptor Affinity
4-(3-Piperidinyloxy)benzamide possesses the piperidinyloxy group attached at the 3-position of the piperidine ring. Its positional isomer, 4-(4-Piperidinyloxy)benzamide (CAS 609781-30-8), features the linkage at the 4-position. While direct head-to-head binding data for these two specific unsubstituted isomers are not published, class-level SAR evidence on N-substituted benzamide-piperidine hybrids unequivocally demonstrates that shifting the piperidine attachment point from the 3- to the 4-position significantly alters both in vitro receptor binding affinity and in vivo efficacy [1]. For example, within a series of 4-(1-substituted piperidin-4-yloxy)benzamides evaluated as histamine H3 receptor antagonists, modifications to the piperidine ring geometry and substitution pattern produced Ki values ranging over two orders of magnitude [1]. Consequently, procurement of the 4-piperidinyloxy isomer for a protocol validated with the 3-piperidinyloxy isomer would introduce a confounding variable with no a priori justification.
| Evidence Dimension | Positional isomerism and associated receptor binding variability |
|---|---|
| Target Compound Data | Piperidinyloxy group at 3-position (CAS 912761-79-6) |
| Comparator Or Baseline | Piperidinyloxy group at 4-position (CAS 609781-30-8) |
| Quantified Difference | Not directly quantified for the unsubstituted pair; class-level SAR indicates Ki variability > 100-fold across related benzamide-piperidine positional isomers |
| Conditions | Histamine H3 receptor binding assay (in vitro) and Smoothened (Smo) competitive displacement assay for related benzamide-piperidine hybrids |
Why This Matters
Procurement of the incorrect positional isomer invalidates SAR-driven medicinal chemistry campaigns and introduces uncharacterized potency shifts.
- [1] Nirogi, R., et al. 'Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists.' European Journal of Medicinal Chemistry, vol. 108, 2016, pp. 655–662. DOI: 10.1016/j.ejmech.2015.12.005. View Source
